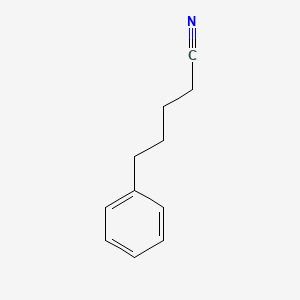

5-Phenyl-pentanenitrile

Description

Significance of Pentanenitrile Scaffolds in Advanced Organic Chemistry

The pentanenitrile scaffold, a five-carbon chain terminating in a nitrile group, is a key structural motif in organic chemistry. Nitriles are exceptionally useful functional groups because they can be converted into a wide array of other functionalities, such as amides, carboxylic acids, amines, and imines. rug.nl Despite this reactivity, the nitrile group is relatively stable, allowing it to be carried through multiple synthetic steps before its transformation. rug.nl This versatility makes nitrile-containing compounds, including those with a pentanenitrile backbone, valuable intermediates in the construction of complex molecules for the pharmaceutical and agrochemical industries. numberanalytics.com

In medicinal chemistry, the incorporation of a nitrile group can significantly influence a molecule's pharmacodynamic and pharmacokinetic properties. nih.govresearchgate.net The cyano group can participate in various noncovalent interactions with biological targets and may improve a drug candidate's metabolic stability and water solubility. nih.govresearchgate.netresearchgate.net More than 60 small-molecule drugs on the market contain a cyano group. nih.gov The pentanenitrile scaffold, specifically, provides a flexible linker that can position a reactive nitrile "warhead" or other functional groups optimally within a protein's binding site. This strategic placement is crucial in the design of covalent inhibitors, a class of drugs that form a permanent bond with their target. nih.govresearchgate.net The concept of "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets, often includes structures that can mimic peptide backbones, a role that derivatives of flexible scaffolds like pentanenitrile can potentially play. nih.gov

Historical Context of Aliphatic Nitrile Chemistry in Synthetic Transformations

The history of nitrile chemistry dates back to 1782, when C. W. Scheele first prepared hydrogen cyanide. turito.com This was followed by the isolation of pure hydrocyanic acid by J. L. Gay-Lussac in 1811. wikipedia.org The first organic nitrile, benzonitrile (B105546), was synthesized from benzoic acid by Friedrich Wöhler and Justus von Liebig around 1832, though in minimal yields. wikipedia.org A few years later, in 1834, Théophile-Jules Pelouze prepared propionitrile, another early example of an aliphatic nitrile. wikipedia.org

A significant advancement came in 1844 when Hermann Fehling developed a method to produce benzonitrile in sufficient quantities for detailed study by heating ammonium (B1175870) benzoate. wikipedia.org It was Fehling who coined the term "nitrile" for this class of compounds. turito.com Early methods for preparing aliphatic nitriles on a laboratory scale often involved the nucleophilic substitution of alkyl halides with alkali metal cyanides, a reaction known as the Kolbe nitrile synthesis. wikipedia.org An article from 1960 highlights the ongoing refinement of methods for producing aliphatic nitriles from alkyl chlorides. acs.org Over the decades, synthetic methods have evolved significantly. Key laboratory and industrial syntheses now include:

Ammoxidation: A major industrial process for producing compounds like acrylonitrile. turito.com

Hydrocyanation: The addition of hydrogen cyanide across double bonds. wikipedia.org

Dehydration of Amides and Oximes: A common laboratory method to generate nitriles. turito.comwikipedia.org

Catalytic Transformations: Modern organic synthesis heavily relies on metal-catalyzed reactions to transform nitriles under mild conditions. rug.nl For example, osmium complexes have been shown to effectively catalyze the hydration of aliphatic nitriles to amides and their hydrogenation to secondary amines. nih.govcsic.esacs.org The hydrogenation of nitriles using heterogeneous catalysts has a history spanning over a century. researchgate.net

These developments have transformed nitriles from chemical curiosities into indispensable tools for synthetic chemists.

Table 1: Key Synthetic Transformations of Aliphatic Nitriles

| Transformation | Reagents/Catalysts | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | Acid or Base | Carboxylic Acid | rug.nlturito.com |

| Reduction | Lithium Aluminium Hydride, Catalytic Hydrogenation | Primary Amine | rug.nlturito.com |

| Hydration | Metal Pincer Complexes, Osmium Polyhydrides | Amide | rug.nlnih.gov |

| Hydrogenation-Condensation | Osmium Polyhydrides, H₂ | Secondary Amine | nih.govcsic.es |

| Cycloaddition | Metal Pincer Complexes | Heterocycles (e.g., Enamide) | rug.nl |

| Nucleophilic Addition | Grignard Reagents, Organolithiums | Ketone (after hydrolysis) | numberanalytics.com |

Research Trajectories and Future Directions for 5-Phenyl-pentanenitrile and its Analogues

The future of research involving this compound and related aliphatic nitriles is advancing along several promising trajectories, primarily in medicinal chemistry and materials science. The versatility of the nitrile group continues to be exploited in the design of novel therapeutics. numberanalytics.com

One of the most active areas is the development of covalent inhibitors, where the nitrile acts as an electrophilic "warhead" to form a bond with a target protein, often a cysteine or serine residue in an enzyme's active site. nih.gov This strategy has gained prominence with approved drugs for diabetes and COVID-19. researchgate.net The this compound scaffold is well-suited for this approach, providing a non-rigid linker between a phenyl group (for anchoring interactions) and the reactive nitrile. Research focuses on fine-tuning the reactivity of the nitrile to achieve selective and, in some cases, reversible covalent inhibition, which is a promising strategy for targets like kinases. researchgate.net

Beyond pharmaceuticals, nitrile-containing compounds are precursors to advanced materials. numberanalytics.com For example, polyacrylonitrile (B21495) is the primary precursor for manufacturing carbon fibers. While this compound itself is not used for this specific polymer, its chemistry is relevant to the broader field of functional polymers and nanomaterials where tailored monomers are required. Future research may explore the integration of functionalized aliphatic nitriles into new types of polymers or as building blocks in diversity-oriented synthesis to create libraries of complex molecules with novel properties. numberanalytics.comconicet.gov.ar The continued development of efficient catalytic methods for nitrile transformations will be crucial to unlocking these future applications. rug.nlrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenylpentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCRGNPICGXCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452476 | |

| Record name | 5-PHENYL-PENTANENITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7726-45-6 | |

| Record name | 5-PHENYL-PENTANENITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 5 Phenyl Pentanenitrile Derivatives

Reactions of the Nitrile Functional Group in Pentanenitrile Scaffolds

The nitrile group is a versatile functional group that can participate in a wide array of chemical transformations, making it a valuable synthon in organic chemistry.

The reduction of the nitrile group to a primary amine is a fundamental transformation. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. smolecule.com For instance, derivatives of 5-phenyl-pentanenitrile can be reduced to their corresponding primary amines, which are valuable intermediates in the synthesis of more complex molecules. The choice of reducing agent and reaction conditions can influence the outcome and selectivity of the reduction.

Catalytic hydrogenation, often employing catalysts like palladium, platinum, or nickel, is another effective method for the reduction of nitriles. libretexts.orglibretexts.org This method is often preferred in industrial settings due to its scalability and the fact that the product can be easily separated from the solid catalyst by filtration. libretexts.orglibretexts.org

Table 1: Reagents for the Reduction of Nitriles

| Reagent | Product | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Primary Amine | smolecule.com |

| Hydrogen Gas (H2) with Catalyst (Pd, Pt, Ni) | Primary Amine | libretexts.orglibretexts.org |

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. The reaction conditions can be tuned to favor one product over the other. For example, the hydrolysis of a nitrile derivative under basic conditions with hydrogen peroxide can lead to the formation of the corresponding amide. A specific instance involves the hydrolysis of (3S, 5S)-5-azido-3-hydroxy-5-phenylpentanenitrile to (3S, 5S)-5-azido-3-hydroxy-5-phenylpentanoic acid using sodium hydroxide (B78521) and hydrogen peroxide. google.com This transformation is a key step in the synthesis of various biologically active molecules. The resulting 5-phenylpentanoic acid, also known as 5-phenylvaleric acid, is a known metabolite and can be used in the synthesis of other compounds. medchemexpress.com

The nitrile functional group can undergo cycloaddition reactions to form various heterocyclic rings. A notable example is the [3+2] cycloaddition reaction with azides to form tetrazoles. This reaction is a powerful tool for the synthesis of tetrazole-containing compounds, which are important in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. chalcogen.ro The synthesis of 5-substituted tetrazoles from various nitriles, including derivatives of this compound, has been reported using zinc bromide as a catalyst with sodium azide (B81097). rsc.org A study on the synthesis of metallo-β-lactamase inhibitors involved the conversion of 2-methylene-5-phenylpentanenitrile to 5-(5-phenylpent-1-en-2-yl)-1H-tetrazole. uit.no Furthermore, the general synthesis of 5-phenyltetrazole from benzonitrile (B105546) using sodium azide and a catalyst is a well-established procedure. chalcogen.rogoogle.com

Carbon-Carbon Bond Forming Reactions Involving the Alpha-Carbon and Other Nucleophilic Sites

The alpha-carbon of the nitrile group in this compound is acidic and can be deprotonated by a suitable base to form a carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions. The α-alkylation of nitriles with primary alcohols, catalyzed by cobalt or iridium complexes, is a modern and atom-economical method for C-C bond formation. organic-chemistry.orgrsc.org In fact, 5-phenylpentanenitrile itself can be synthesized via the iridium-catalyzed α-alkylation of acetonitrile (B52724) with 4-phenylbutan-1-ol. amazonaws.com

Furthermore, the α-alkylation of arylacetonitriles with alcohols under blue-light induced iron catalysis provides another efficient route to substituted nitriles. rsc.org The deprotonation of the alpha-position of a nitrile followed by reaction with an alkyl halide is a classic method for C-C bond formation. youtube.com

Transformations of the Aromatic Moiety in this compound Derivatives

The phenyl group in this compound derivatives can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. These reactions include nitration, halogenation, and sulfonation. For example, the nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. research-solution.comclockss.org The conditions for these reactions must be chosen carefully to avoid side reactions involving the nitrile group. The nitration of 5-phenylisoxazole, a related heterocyclic compound, has been studied and provides insights into the reactivity of the phenyl ring in such systems. clockss.org The use of milder nitrating agents like nitric acid in trifluoroacetic anhydride (B1165640) has been shown to be effective for the nitration of various five-membered heterocycles. semanticscholar.org

Investigating Rearrangements and Cyclization Reactions of Pentanenitrile Systems

The pentanenitrile backbone can participate in various rearrangement and cyclization reactions, leading to the formation of cyclic structures. For instance, nitrile anion cyclization with epoxysilanes, followed by a Brook rearrangement and ring-opening of the resulting cyclopropane (B1198618) nitrile, has been reported for pentanenitrile derivatives. researchgate.net Metalated nitriles are excellent nucleophiles for cyclization reactions, and the stereochemical outcome can often be controlled by the choice of the metal cation. nih.gov Intramolecular radical cyclization reactions promoted by tin hydride are also a known method for forming cyclic systems from pentanenitrile precursors. thieme-connect.de These types of reactions are crucial in the synthesis of complex polycyclic molecules. numberanalytics.com

Analytical and Spectroscopic Characterization Techniques in Research on 5 Phenyl Pentanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Constant Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and the proximity of neighboring protons. In the analysis of phenyl-substituted pentanenitriles, the ¹H NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons.

For instance, in the related compound 5-oxo-4,5-diphenylpentanenitrile , the aromatic protons appear as multiplets in the range of δ 7.22-7.96 ppm. rsc.org The protons on the aliphatic chain exhibit specific chemical shifts and coupling patterns that allow for their assignment. For example, the methine proton adjacent to the phenyl group and the ketone shows a triplet at δ 4.73 ppm, while the methylene (B1212753) protons appear as multiplets between δ 2.14-2.51 ppm. rsc.org

Based on general principles of ¹H NMR, the expected chemical shifts for the protons in 5-Phenyl-pentanenitrile would be approximately as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic protons (C₆H₅) | ~ 7.1-7.3 | Multiplet |

| Benzylic protons (-CH₂-Ph) | ~ 2.6 | Triplet |

| Methylene protons (-CH₂-CH₂-Ph) | ~ 1.7-1.9 | Multiplet |

| Methylene protons (-CH₂-CN) | ~ 2.3 | Triplet |

| Methylene protons (-CH₂-CH₂-CN) | ~ 1.6-1.8 | Multiplet |

Note: These are estimated values and can vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-¹³ (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of phenyl-substituted pentanenitriles, distinct signals are observed for the aromatic carbons, the aliphatic chain carbons, and the nitrile carbon.

For example, the ¹³C NMR spectrum of 5-oxo-4,5-diphenylpentanenitrile shows aromatic carbon signals between δ 127.8-137.5 ppm, the ketone carbonyl carbon at δ 198.1 ppm, and the nitrile carbon at δ 119.3 ppm. The aliphatic carbons appear at δ 15.1, 28.9, and 51.9 ppm. rsc.org

For this compound, the anticipated ¹³C NMR chemical shifts are:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic carbons (C₆H₅) | ~ 126-141 |

| Nitrile carbon (-CN) | ~ 119-121 |

| Benzylic carbon (-CH₂-Ph) | ~ 35 |

| Aliphatic carbons (-CH₂-CH₂-CH₂-) | ~ 25-32 |

| Carbon adjacent to nitrile (-CH₂-CN) | ~ 17 |

Note: These are estimated values and can vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the aliphatic chain.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups, such as the phenyl ring and the pentanenitrile chain.

For complex substituted pentanenitriles, these 2D NMR experiments are essential for unambiguous structural assignment. nih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. For example, the HRMS data for various substituted pentanenitriles has been used to confirm their calculated molecular formulas. rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com GC separates the components of a mixture, and then MS provides a mass spectrum for each component, allowing for its identification. nist.gov

In the context of this compound research, GC-MS would be used to:

Determine the purity of a sample.

Identify and quantify any impurities or byproducts from a chemical reaction.

Analyze complex mixtures containing this compound.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. Common fragmentation patterns for similar compounds involve the loss of the nitrile group and cleavage of the aliphatic chain. For instance, in the mass spectrum of 5-oxo-4,5-diphenylpentanenitrile , a base peak is observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. rsc.org

The analysis of phenols and other semivolatile organic compounds in various matrices is often performed using a 5% phenyl polysiloxane column in GC-MS, which would also be suitable for the analysis of this compound. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of this compound. ethz.ch It provides detailed information about the various functional groups present by measuring the molecule's vibrational modes. ethz.ch

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies corresponding to the bonds present.

The most definitive feature in the IR spectrum of this compound is the nitrile (C≡N) stretching vibration. This bond typically exhibits a sharp and moderately intense absorption band in the region of 2260–2200 cm⁻¹. For instance, in a related compound, 5-amino-5-phenylpentanenitrile (B13256437) hydrochloride, the nitrile stretch is observed around 2200 cm⁻¹. Another derivative, rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-pentanenitrile, displays this characteristic band at 2235 cm⁻¹. mdpi.com

The phenyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations appear as a group of weak to medium bands above 3000 cm⁻¹. The carbon-carbon stretching vibrations (ν C=C) within the aromatic ring typically produce bands of variable intensity in the 1600–1450 cm⁻¹ region. astrobiology.com Furthermore, the substitution pattern of the phenyl ring can be inferred from the strong out-of-plane C-H bending vibrations in the 900–675 cm⁻¹ range. astrobiology.com

The aliphatic pentyl chain contributes signals from C-H stretching vibrations just below 3000 cm⁻¹, which are distinct from their aromatic counterparts. The methylene (-CH₂) groups in the chain also produce characteristic scissoring (bending) vibrations around 1465 cm⁻¹.

A summary of the expected principal IR absorption bands for this compound is provided in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~ 3100-3000 | C-H Stretching | Aromatic (Phenyl) | Medium-Weak |

| ~ 2960-2850 | C-H Stretching | Aliphatic (Pentyl) | Strong |

| ~ 2250-2220 | C≡N Stretching | Nitrile | Medium-Sharp |

| ~ 1600, 1580, 1500 | C=C Stretching | Aromatic (Phenyl) | Medium-Variable |

| ~ 1465 | -CH₂- Bending (Scissoring) | Aliphatic (Pentyl) | Medium |

| ~ 770-730 and ~710-690 | C-H Out-of-Plane Bending | Aromatic (Phenyl) | Strong |

This table is generated based on typical vibrational frequencies for the respective functional groups.

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR spectroscopy measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule.

For this compound, the symmetric vibrations of the non-polar C≡N and C=C bonds, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. The nitrile stretch (ν C≡N) appears as a strong, sharp band, typically in a similar region to its IR absorption (around 2250 cm⁻¹).

The phenyl group is an excellent Raman scatterer. The aromatic ring's C=C stretching vibrations give rise to prominent peaks, notably a strong band around 1600 cm⁻¹ and another characteristic ring-breathing mode near 1000 cm⁻¹. tku.edu.tw Research on other phenyl-substituted compounds has shown that aromatic C-C stretching modes are clearly observable in Raman spectra. tku.edu.twresearchgate.net

The aliphatic chain's C-H stretching and bending vibrations are also visible, though they are often less intense than the signals from the aromatic and nitrile groups. The table below outlines the expected prominent Raman shifts for this compound.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Relative Intensity |

| ~ 3060 | Aromatic C-H Stretching | Aromatic (Phenyl) | Strong |

| ~ 2930 | Aliphatic C-H Stretching | Aliphatic (Pentyl) | Medium |

| ~ 2250 | C≡N Stretching | Nitrile | Strong |

| ~ 1600 | Aromatic C=C Stretching | Aromatic (Phenyl) | Strong |

| ~ 1000 | Aromatic Ring Breathing | Aromatic (Phenyl) | Strong |

This table is generated based on typical Raman shifts for the respective functional groups.

Chromatographic Methods for Purification, Purity Assessment, and Enantiomeric Excess Determination

Chromatography is an indispensable tool in the study of this compound, used for its purification from reaction mixtures, assessment of its chemical purity, and, for chiral derivatives, the determination of enantiomeric composition.

Purification and Purity Assessment

Following synthesis, crude this compound is typically purified using column chromatography on a solid stationary phase like silica (B1680970) gel. rsc.orgrsc.org The choice of mobile phase (eluent), often a mixture of non-polar and polar solvents such as petroleum ether and ethyl acetate, is optimized to effectively separate the target compound from unreacted starting materials and byproducts. rsc.orgrsc.org

The purity of the collected fractions and the final product is routinely monitored by Thin-Layer Chromatography (TLC). mdpi.compreprints.orgresearchgate.net TLC provides a rapid, qualitative assessment of purity by comparing the number and Rf (retention factor) values of spots from the sample to those of a reference standard. For a more precise quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is employed. In HPLC, the sample is passed through a column under high pressure, and a detector measures the concentration of the compound as it elutes, allowing for the calculation of purity based on peak area.

Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon atom bearing the phenyl and nitrile groups (C2), it can exist as a pair of enantiomers. In asymmetric synthesis, it is crucial to determine the enantiomeric excess (ee), which measures the purity of one enantiomer over the other. wikipedia.org

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of chiral compounds like derivatives of this compound. numberanalytics.comchromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in time as they pass through the column. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for this purpose.

The procedure involves dissolving the sample in a suitable mobile phase and injecting it into the HPLC system equipped with a chiral column. The enantiomers elute at different retention times, producing two distinct peaks in the resulting chromatogram. The enantiomeric excess is calculated from the integrated areas of the two peaks (Area1 and Area2) using the following formula:

ee (%) = |(Area1 - Area2) / (Area1 + Area2)| × 100

For example, in the analysis of a related chiral nitrile, a cellulose-based column was used to achieve baseline separation of the enantiomers, allowing for the verification of an enantiomeric excess greater than 99%. Similarly, the enantiomers of verapamil, a more complex pentanenitrile derivative, have been successfully separated using chiral HPLC, demonstrating the power of this method for stereoisomeric analysis. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Phenyl Pentanenitrile

Quantum Chemical Calculations for Electronic Structure, Stability, and Energetics

Table 1: Hypothetical Quantum Chemical Properties of 5-Phenyl-pentanenitrile (Note: The following data is illustrative and not based on actual published research.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Provides insight into the molecule's polarity. |

| Total Energy | - | Represents the overall stability of the molecule. |

This interactive table would typically be populated with data from DFT calculations, offering a quantitative look at the molecule's electronic characteristics.

Molecular Modeling and Conformational Analysis of this compound and its Derivatives

The flexibility of the pentyl chain in this compound suggests the existence of multiple conformers. Molecular modeling techniques, including molecular mechanics and semi-empirical methods, could be used to perform a conformational analysis. This would involve systematically exploring the potential energy surface to identify stable conformers and determine their relative energies. Understanding the preferred three-dimensional structures is crucial for predicting the molecule's physical and biological properties.

In Silico Approaches for Elucidating Reaction Mechanisms and Transition States

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For this compound, in silico studies could model various synthetic pathways or degradation processes. By calculating the energies of reactants, products, and transition states, researchers could map out the most favorable reaction pathways. This would be invaluable for optimizing synthetic procedures or understanding the compound's behavior in different chemical environments.

Advanced Applications and Derivatization in Specialized Chemical Fields

Application as a Versatile Building Block in Complex Organic Synthesis

5-Phenyl-pentanenitrile serves as a valuable building block in organic synthesis due to the reactivity of its nitrile group and the presence of a terminal phenyl group. The nitrile functional group is a versatile precursor that can be converted into various other functionalities, including amines, amides, and carboxylic acids. masterorganicchemistry.com This versatility allows for its incorporation into a wide array of more complex molecular architectures.

While direct synthesis pathways starting from this compound are not extensively documented, its structure provides a clear route to non-proteinogenic α-amino acids, which are amino acids not naturally encoded in the genetic code. researchgate.net The nitrile can be hydrolyzed to its corresponding carboxylic acid, 5-phenylpentanoic acid. This acid can then be transformed into an α-amino acid, such as 2-amino-5-phenylpentanoic acid, through established synthetic methods.

One common method is the Hell-Volhard-Zelinsky (HVZ) reaction. masterorganicchemistry.comquimicaorganica.org In this process, the carboxylic acid is first halogenated at the alpha-carbon using reagents like bromine and a phosphorus catalyst (e.g., PBr₃). orgosolver.com The resulting α-bromo acid is a key intermediate that can then undergo nucleophilic substitution with ammonia (B1221849) to yield the final α-amino acid. quimicaorganica.orgquora.com

Plausible Synthetic Route to 2-Amino-5-phenylpentanoic Acid:

Hydrolysis: this compound is hydrolyzed under acidic or basic conditions to yield 5-phenylpentanoic acid.

α-Bromination (HVZ Reaction): 5-Phenylpentanoic acid is treated with Br₂ and PBr₃ to form 2-bromo-5-phenylpentanoic acid. masterorganicchemistry.com

Amination: The α-bromo acid reacts with an excess of ammonia to produce 2-amino-5-phenylpentanoic acid via nucleophilic substitution. quora.com

The nitrile group is a key synthon for the construction of various nitrogen-containing heterocyclic rings, many of which are scaffolds for bioactive compounds. This compound can serve as a precursor for several important classes of heterocycles through cycloaddition and condensation reactions.

A prominent example is the synthesis of 5-substituted 1H-tetrazoles. This is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, often sodium azide, sometimes catalyzed by a Lewis acid. Tetrazoles are recognized as important bioisosteres for carboxylic acids in drug design.

Beyond tetrazoles, the nitrile functionality can participate in the formation of other heterocyclic systems. The following table summarizes potential heterocyclic syntheses utilizing a nitrile starting material like this compound.

| Heterocycle Class | General Reaction Type | Key Reagents |

|---|---|---|

| Tetrazoles | [3+2] Cycloaddition | Sodium Azide (NaN₃), often with a catalyst (e.g., Zn salts, silica (B1680970) sulfuric acid) |

| Pyrimidines | Condensation/Cyclization | Amidines, Guanidines |

| Triazines | Cyclotrimerization | Acid or metal catalysts |

| Oxadiazoles | Multi-step synthesis often involving conversion to an amidoxime (B1450833) intermediate | Hydroxylamine, followed by cyclization with an acylating agent |

Role in the Development of Advanced Organic Materials and Polymers

The nitrile group is a functional handle that can be utilized in polymer chemistry. For instance, polyacrylonitrile (B21495), a polymer featuring a repeating nitrile unit, can be thermally treated to induce cyclization of the nitrile groups, leading to the formation of conjugated ladder-like structures. mdpi.com This process transforms the polymer into a material with enhanced thermal stability and electrical conductivity. mdpi.com

While this compound is not a common monomer in industrial polymer production, its structure offers potential for creating specialty polymers. The aliphatic chain provides flexibility, the phenyl group can enhance thermal stability and influence solubility, and the nitrile group can be a site for post-polymerization modification. researchgate.net However, specific applications of this compound in the synthesis of advanced organic materials or polymers are not widely reported in scientific literature.

Development of Specialty Aroma Chemicals and Fragrance Components

In the fragrance industry, aryl alkyl alcohols and related nitrile compounds are a known class of aroma chemicals. nih.gov For example, 3-methyl-5-phenylpentanenitrile (B3395908) is listed as a fragrance ingredient with citrus and floral notes. cloudfront.netpaulaschoice.es The corresponding alcohol, 2-methyl-5-phenylpentanol, is also used as a fragrance ingredient. nih.gov Despite the structural similarity, there is limited direct evidence in the public domain to suggest that this compound itself is widely used as a specialty aroma chemical.

Catalytic Applications of this compound Ligands or Derivatives (if applicable)

Nitrile compounds can act as ligands, coordinating to transition metals through the lone pair of electrons on the nitrogen atom. acs.org Such complexes have applications in catalysis, where the nitrile may be a temporary or spectator ligand. Furthermore, aliphatic nitriles themselves can be substrates in catalytic reactions, such as metal-catalyzed hydration to amides or hydrogenation to amines. researchgate.netacs.orgresearchgate.net

However, the specific use of ligands derived from this compound for catalytic applications is not well-documented. For a molecule to be a successful ligand scaffold in catalysis, it typically requires specific structural features that allow it to bind strongly to a metal center and influence its reactivity in a controlled manner, which is not a primary characteristic of simple aliphatic nitriles. Therefore, this area appears to be not broadly applicable to this compound.

Q & A

Q. What synthetic methodologies are most effective for preparing 5-Phenyl-pentanenitrile, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach starting with a phenyl-substituted precursor. For example, a nitrile group can be introduced via nucleophilic substitution or cyanation reactions. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., THF or DMF) enhance reactivity .

- Catalysts : Transition metals like palladium may facilitate cross-coupling steps.

Post-synthesis, column chromatography is recommended for purification. Yields >70% are achievable with strict control of stoichiometry and exclusion of moisture .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Analytical techniques are critical:

- NMR Spectroscopy : H and C NMR confirm the presence of the phenyl ring (δ 7.2–7.5 ppm) and nitrile group (δ 1.5–2.5 ppm for adjacent protons) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 159 for CHN) verify molecular weight.

- HPLC : Purity >98% can be confirmed using reverse-phase columns with UV detection at 254 nm .

Q. What are the key reactivity patterns of this compound in organic transformations?

- Methodological Answer : The nitrile group undergoes hydrolysis to carboxylic acids under acidic conditions (HSO, reflux) or reduction to primary amines using LiAlH. The phenyl ring participates in electrophilic substitutions (e.g., nitration at meta positions). Kinetic studies suggest steric hindrance from the pentyl chain slows reactivity compared to shorter-chain analogs .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in this compound-derived reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:

- Nucleophilic Additions : Simulations show higher electron density at the nitrile carbon, favoring attack by soft nucleophiles.

- Electrophilic Aromatic Substitution : Meta-directing effects of the nitrile group are confirmed via Mulliken charge analysis .

Experimental validation using kinetic isotopic effects (KIEs) aligns with computational predictions .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected C shifts) may arise from conformational flexibility or solvent effects. Approaches include:

Q. How can enantioselective synthesis of this compound be achieved for chiral drug intermediates?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) enables enantioselective cyanation. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.